molecular formula C12H10O B8307938 1,3-Dihydronaphtho[2,3-c]furan

1,3-Dihydronaphtho[2,3-c]furan

Cat. No.: B8307938
M. Wt: 170.21 g/mol
InChI Key: XOAKIGCCKYBOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydronaphtho[2,3-c]furan is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

1,3-dihydrobenzo[f][2]benzofuran

InChI

InChI=1S/C12H10O/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2

InChI Key

XOAKIGCCKYBOMR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of sodium (((3-bromo-2-naphthyl)methoxy)methyl)trifluoroborate (30 mg, 0.088 mmol) synthesized in Example 6 and 1,4-dioxane (1.0 ml), water (0.15 ml), cesium carbonate (86 mg, 0.26 mmol), 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (7.2 mg, 0.018 mmol), palladium(II) acetate (2.0 mg, 0.009 mmol) were added at room temperature, and the obtained reaction mixture was then stirred at 100° C. (an outer temperature) for 16 hours. The reaction mixture was cooled to room temperature, and then water and dichloromethane were added thereto, followed by filtration with Celite. The organic layer of the filtrate was separated and washed with saturated saline. The solvents were evaporated under reduced pressure from the organic layer, and then the obtained residue was purified with silica gel column chromatography (hexane:ethyl acetate=10:1), thereby obtaining the entitled compound (10 mg, 67%).
Name
sodium (((3-bromo-2-naphthyl)methoxy)methyl)trifluoroborate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
7.2 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.